N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941943-68-6
VCID: VC6103422
InChI: InChI=1S/C21H19N3O5S/c1-12-3-5-15(17(7-12)27-2)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-16-18(8-13)29-11-28-16/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.46

N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

CAS No.: 941943-68-6

Cat. No.: VC6103422

Molecular Formula: C21H19N3O5S

Molecular Weight: 425.46

* For research use only. Not for human or veterinary use.

N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide - 941943-68-6

Specification

CAS No. 941943-68-6
Molecular Formula C21H19N3O5S
Molecular Weight 425.46
IUPAC Name N-[4-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C21H19N3O5S/c1-12-3-5-15(17(7-12)27-2)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-16-18(8-13)29-11-28-16/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key XHTJWVAKLUBRRX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₁H₁₉N₃O₅S; molecular weight 425.46 g/mol) integrates three distinct regions (Table 1):

  • Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Benzo[d] dioxole-5-carboxamide: A bicyclic ether fused to a carboxamide group, providing electron-rich aromaticity.

  • 2-Methoxy-4-methylphenyl side chain: A substituted aniline group conferring lipophilicity and potential hydrogen-bonding capacity.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
IUPAC NameN-[4-[2-(2-Methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
SMILESCC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC
InChI KeyXHTJWVAKLUBRRX-UHFFFAOYSA-N
SolubilityNot experimentally determined
PubChem CID18568173

The presence of multiple hydrogen-bond acceptors (carbonyl groups, ether oxygen) and donors (amide NH) suggests moderate polarity, though solubility data remain uncharacterized.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1, dioxole-5-carboxamide involves a multistep sequence (Figure 1):

  • Thiazole ring formation: Cyclocondensation of α-bromoketones with thiourea derivatives under basic conditions, following the Hantzsch thiazole synthesis .

  • Side-chain incorporation: Amidation of the thiazole’s amine group with 2-methoxy-4-methylphenylacetic acid derivatives.

  • Carboxamide conjugation: Coupling the thiazole intermediate with benzo[d] dioxole-5-carboxylic acid using carbodiimide-based activating agents.

Critical parameters include temperature control (40–60°C) and anhydrous conditions to prevent hydrolysis of the carboxamide bond.

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Resonances at δ 2.3 ppm (methyl group), δ 3.8 ppm (methoxy), and δ 6.7–7.5 ppm (aromatic protons).

    • ¹³C NMR: Peaks corresponding to carbonyl carbons (δ 165–170 ppm) and thiazole C-2 (δ 152 ppm).

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 425.46 [M+H]⁺.

Hypothesized Biological Activities

Mechanistic Insights from Structural Analogs

While direct bioactivity data for the compound are sparse, its structural motifs align with pharmacologically active thiazole derivatives (Table 2) :

Table 2: Bioactive Thiazole Hybrids and Their Activities

Thiazole HybridActivityMechanism
Thiazolyl-pyrazolineAnticancer (IC₅₀: 0.12–0.16 μM)BRAF V600E inhibition
Thiophene-linked thiazoleAntimicrobial (MIC: 31.25 μg/mL)DNA topoisomerase IV inhibition
Trisubstituted thiazoleAntioxidantFree radical scavenging

The compound’s benzo[d] dioxole moiety may enhance membrane permeability, while the thiazole core could modulate kinase or protease activity .

Predicted Pharmacokinetics

  • Absorption: Moderate oral bioavailability due to logP ~2.8 (estimated).

  • Metabolism: Likely hepatic oxidation via CYP3A4, given the methoxy and methyl substituents.

  • Excretion: Renal clearance predicted due to molecular weight <500 Da.

Future Research Directions

Priority Investigations

  • In vitro screening: Prioritize assays against cancer (e.g., MCF-7, HepG2) and microbial (e.g., Staphylococcus aureus, Candida albicans) cell lines .

  • Molecular docking: Target BRAF V600E (PDB ID: 4XV2) and DNA gyrase (PDB ID: 1KZN) to identify binding motifs .

  • ADMET profiling: Assess cytotoxicity in NIH/3T3 fibroblasts to gauge therapeutic index .

Synthetic Optimization

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate biocatalytic methods for enantioselective amidation.

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